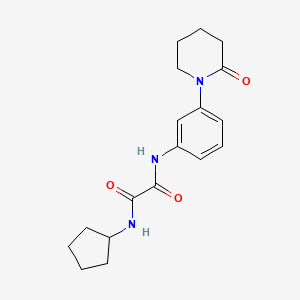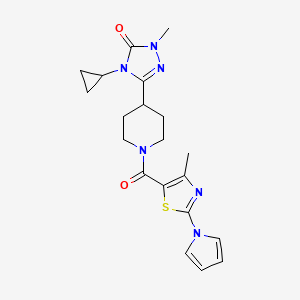
5-Phenyl-1,2,4-oxadiazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Phenyl-1,2,4-oxadiazole is a heterocyclic compound that consists of a five-membered ring containing an oxygen atom and two nitrogen atoms . It is a part of many currently marketed drugs and has been synthesized by several research groups as an anti-infective agent with anti-bacterial, anti-viral, and anti-leishmanial activities .
Synthesis Analysis
The synthesis of 5-Phenyl-1,2,4-oxadiazole involves the reaction of benzaldehyde semicarbazone with bromine and sodium acetate in acetic acid . The synthesized compound is then identified using various spectroscopic techniques .Molecular Structure Analysis
The molecular structure of 5-Phenyl-1,2,4-oxadiazole consists of a five-membered heterocyclic ring containing an oxygen atom and two nitrogen atoms . The structure of this compound has been confirmed through single crystal XRD analysis .Chemical Reactions Analysis
The chemical reactions involving 5-Phenyl-1,2,4-oxadiazole are diverse. For instance, it has been synthesized through a multistep reaction sequence . Additionally, it can be converted to other five-membered heterocycles .Physical And Chemical Properties Analysis
The physical and chemical properties of 5-Phenyl-1,2,4-oxadiazole include a molecular weight of 146.15 g/mol . It also has a topological polar surface area of 38.9 Ų .Aplicaciones Científicas De Investigación
Agricultural Biological Activities
5-Phenyl-1,2,4-oxadiazole derivatives have been found to exhibit a broad spectrum of agricultural biological activities . They have been used in the discovery of efficient and low-risk chemical pesticides .
Nematocidal Activity
These compounds have shown moderate nematocidal activity against Meloidogyne incognita , a species of root-knot nematode that poses a significant threat to agriculture.
Anti-fungal Activity
5-Phenyl-1,2,4-oxadiazole derivatives have demonstrated anti-fungal activity against Rhizoctonia solani , a plant pathogenic fungus that causes sheath blight in rice and other crops.
Antibacterial Effects
Certain 5-Phenyl-1,2,4-oxadiazole compounds have shown strong antibacterial effects on Xanthomonas oryzae pv. oryzae (Xoo), a bacterium that causes bacterial leaf blight in rice .
5. Treatment of Rice Bacterial Leaf Streaks These compounds have also been used in the treatment of rice bacterial leaf streaks caused by Xanthomonas oryzae pv. oryzicola (Xoc) .
Drug Development
The 1,2,4-oxadiazole heterocyclic ring, which includes 5-Phenyl-1,2,4-oxadiazole, has received considerable attention in drug development due to its unique bioisosteric properties and a wide spectrum of biological activities . It has been used as a framework for the development of novel drugs .
Safety and Hazards
Mecanismo De Acción
Target of Action
It’s known that 1,3,4-oxadiazole thioethers, a related class of compounds, have shown significant antibacterial activities . They have been found to interact with proteins such as the translational regulator (CsrA) and the virulence regulator (Xoc3530) . These proteins could potentially be the targets of 5-Phenyl-1,2,4-oxadiazole as well.
Mode of Action
It’s known that related 1,3,4-oxadiazole thioethers disrupt the growth and pathogenicity of bacteria by interfering with pathways associated with bacterial virulence . This suggests that 5-Phenyl-1,2,4-oxadiazole might interact with its targets in a similar manner, leading to changes in their function and ultimately affecting the growth and virulence of bacteria.
Biochemical Pathways
5-Phenyl-1,2,4-oxadiazole is likely to affect several biochemical pathways. For instance, related 1,3,4-oxadiazole thioethers have been found to interfere with pathways associated with bacterial virulence, including the two-component regulation system, flagellar assembly, bacterial secretion system, quorum sensing, ABC transporters, and bacterial chemotaxis . These pathways are crucial for bacterial growth, survival, and pathogenicity, and their disruption can lead to a reduction in bacterial virulence.
Pharmacokinetics
It’s known that oxadiazole derivatives generally possess good bioavailability
Result of Action
It’s known that related 1,3,4-oxadiazole thioethers disrupt the growth and pathogenicity of bacteria . This suggests that 5-Phenyl-1,2,4-oxadiazole might have similar effects, leading to a reduction in bacterial growth and virulence.
Propiedades
IUPAC Name |
5-phenyl-1,2,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6N2O/c1-2-4-7(5-3-1)8-9-6-10-11-8/h1-6H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SNFAEUZNFIYGNA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC=NO2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
146.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Phenyl-1,2,4-oxadiazole | |
Q & A
Q1: What is a key intermediate in the synthesis of 5-phenyl-1,2,4-oxadiazole-3-carboxylic acid from 3-amino-4-benzoylfurazan?
A1: 5-Phenyl-1,2,4-oxadiazole-3-carboxamide is a crucial intermediate in this transformation. Its structure was confirmed through X-ray crystallography. []
Q2: How can 5-phenyl-1,2,4-oxadiazole-3-carboxamide be synthesized?
A2: This compound can be synthesized by reacting 3-amino-4-benzoylfurazan with potassium ethoxide. []
Q3: Can dialkyl benzoyliminothiocarbonates be used to synthesize substituted 1,2,4-oxadiazoles?
A3: Yes, reacting these compounds with hydroxylamine yields 3-phenyl-5-alkoxy-1,2,4-oxadiazoles. []
Q4: How does the reaction of benzoyldicyandiamide with hydroxylamine hydrochloride lead to different oxadiazole isomers?
A4: This reaction yields a mixture of 3-phenyl-5-ureido-1,2,4-oxadiazole (major product) and 5-phenyl-3-ureido-1,2,4-oxadiazole. []
Q5: How does the structure of the side chain influence the reactivity of 1,2,4-oxadiazole derivatives?
A6: Studies comparing the reactivity of arylhydrazones, arylureines, and formamidines of 5-phenyl-1,2,4-oxadiazole demonstrate that side chain structure significantly impacts the reaction mechanism and rate. [, , ]
Q6: What is the impact of substituents on the rearrangement of arylhydrazones of 3-benzoyl-5-phenyl-1,2,4-oxadiazole?
A7: Research indicates that both electron-donating and electron-withdrawing substituents can influence the rearrangement rate, depending on the reaction conditions and the specific substituents involved. [, ]
Q7: How does the solvent affect the rearrangement of (Z)-arylhydrazones of 3-benzoyl-5-phenyl-1,2,4-oxadiazole?
A8: Studies across various solvents (benzene, dioxane, ethyl acetate, acetonitrile, methanol) show a changeover in mechanism with varying substituents. Non-linear Hammett plots in some solvents suggest a complex interplay of factors influencing the reaction pathway. []
Q8: Does the presence of amines influence the rearrangement of (Z)-phenylhydrazones of 3-benzoyl-5-phenyl-1,2,4-oxadiazole?
A9: Yes, studies reveal a distinct dependence on the type of amine used (primary, secondary, tertiary). The observed kinetic laws point towards a "catalysis of catalysis" phenomenon. []
Q9: Can copper salts catalyze the isomerization and rearrangement of (E)- and (Z)-phenylhydrazones of 3-benzoyl-5-phenyl-1,2,4-oxadiazole?
A10: Yes, kinetic investigations in methanol demonstrate that copper salts can act as Lewis acids, catalyzing both the E-Z isomerization and the rearrangement of the Z-isomer into the triazole product. This highlights a novel mode of acid catalysis in mononuclear rearrangements of heterocycles. []
Q10: How does UV irradiation affect 3-acylamino-1,2,4-oxadiazoles?
A11: The photochemical behavior depends on the substitution pattern. 3-Benzoylamino-5-methyl-1,2,4-oxadiazole undergoes a 6π electrocyclic closure, while 3-acetylamino-5-phenyl-1,2,4-oxadiazole experiences O-N bond photolysis. []
Q11: Can photoinduced rearrangements of 1,2,4-oxadiazoles be influenced by nitrogen nucleophiles?
A12: Yes, irradiation in the presence of amines or hydrazines can lead to the formation of 1,2,4-triazoles or related heterocycles. The presence of an o-aminophenyl group on the oxadiazole can also trigger intramolecular reactions, forming indazoles or benzimidazoles upon irradiation. []
Q12: How do computational studies contribute to understanding the rearrangement of Z-hydrazones of 3-acyl-1,2,4-oxadiazoles?
A13: DFT calculations, including solvent models, provide insights into the reaction mechanism and the influence of factors like nitrogen nucleophilicity and proton acidity on the activation barrier. []
Q13: How do ionic liquids impact the rate of the mononuclear rearrangement of heterocycles (MRH)?
A14: QM/MM simulations reveal that the rate acceleration in ionic liquids like [BMIM][BF4], compared to conventional solvents or [BMIM][PF6], stems from favorable π-π interactions between the cation, substrate, and the transition state. []
Q14: What insights do thermodynamic parameters offer regarding the mononuclear rearrangement of heterocycles in ionic liquids?
A15: Kinetic studies conducted in different room-temperature ionic liquids (RTILs) show that both the cation and anion impact reaction rates. Analysis of activation parameters provides clues about the weak interactions at play in these unique solvent environments. []
Q15: What is the molecular formula of 5-Phenyl-1,2,4-oxadiazole-3-carboxamide?
A16: The molecular formula is C9H7N3O2. []
Q16: Can you describe the crystal structure of 5-Phenyl-1,2,4-oxadiazole-3-carboxamide?
A17: It crystallizes in the triclinic system, space group P, with unit cell parameters: a = 10.290 Å, b = 8.170 Å, c = 5.423 Å, α = 98.51°, β = 99.63°, γ = 95.87°. []
Q17: What spectroscopic techniques have been used to characterize 5-phenyl-1,2,4-oxadiazole derivatives?
A18: Researchers have employed various techniques, including IR spectroscopy, NMR (1D and 2D), mass spectrometry, UV-Vis spectroscopy, and X-ray crystallography to elucidate the structures and properties of these compounds. [, , , , , , ]
Q18: Has the toxicity of chlorinated 3,5-diphenyl-1,2,4-oxadiazoles been investigated?
A19: Yes, these compounds were evaluated for their toxicity towards brine shrimp (Artemia salina Leach) as part of a broader study on their synthesis and biological activity. []
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-Methyl-2-[(oxolan-2-yl)methoxy]-1,3-thiazole](/img/structure/B2633045.png)

![4-[4-(2,5-dimethylphenyl)piperazine-1-carbonyl]-N-(2-fluorophenyl)-1H-1,2,3-triazol-5-amine](/img/structure/B2633048.png)

![1-(3-Cyanophenyl)-3-[4-[(6,7-dimethoxy-3,4-dihydroisoquinolin-1-yl)methyl]phenyl]urea](/img/structure/B2633051.png)
![5,7-Dimethyl-[1,3]thiazolo[4,5-b]pyridin-2-amine](/img/structure/B2633054.png)
![methyl 6-methyl-4-{3-[3-methyl-4-(prop-2-en-1-yloxy)phenyl]-1-phenyl-1H-pyrazol-4-yl}-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B2633056.png)

![N-[1-(prop-2-enoyl)piperidin-3-yl]-4-(trifluoromethyl)benzamide](/img/structure/B2633059.png)
![2-[(4-Chlorobenzyl)sulfanyl]-4-(2-chlorophenoxy)-5-pyrimidinyl methyl ether](/img/structure/B2633060.png)

![5-[3-(3-chloro-4-ethoxyphenyl)-1H-pyrazol-4-yl]-3-(3-methylphenyl)-1,2,4-oxadiazole](/img/structure/B2633063.png)
![5-{5-[(4,5-dichloro-1H-imidazol-1-yl)methyl]-2-furyl}-4-methyl-4H-1,2,4-triazole-3-thiol](/img/structure/B2633066.png)
